molecular formula C13H11N3O3 B13754314 4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-

4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-

Cat. No.: B13754314
M. Wt: 257.24 g/mol
InChI Key: HKSFXYVEBKVOKY-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) is a complex organic compound that features a pyridine ring and a carboxamide group. This compound is known for its unique chemical structure, which includes a hydroxylamine group and a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an amine in the presence of a coupling agent such as carbodiimide.

    Addition of the Hydroxylamine Group: The hydroxylamine group can be added through the reaction of the carboxamide derivative with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through a nucleophilic aromatic substitution reaction, where the hydroxylamine derivative reacts with a halogenated benzene compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated benzene compounds, nitrobenzene, and other electrophilic reagents.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) involves its interaction with various molecular targets and pathways. The hydroxylamine group can form hydrogen bonds with biomolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: Similar structure but lacks the hydroxylamine group.

    Nicotinamide: Similar structure but lacks the phenyl ring.

    Picolinamide: Similar structure but has a different position of the carboxamide group on the pyridine ring.

Uniqueness

4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) is unique due to the presence of both the hydroxylamine group and the phenyl ring, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-[2-(hydroxycarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H11N3O3/c17-12(9-5-7-14-8-6-9)15-11-4-2-1-3-10(11)13(18)16-19/h1-8,19H,(H,15,17)(H,16,18)

InChI Key

HKSFXYVEBKVOKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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